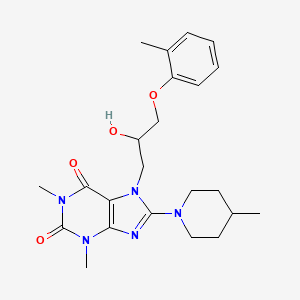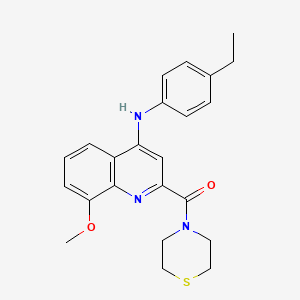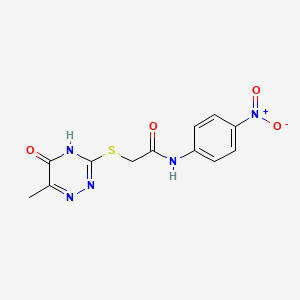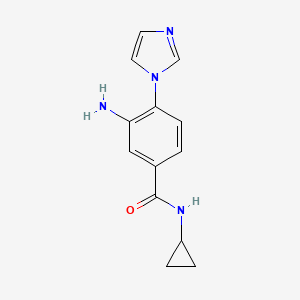
4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-ol” is a chemical compound with the molecular formula C8H14F3NO2 . It has a molecular weight of 213.2 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2 . This code gives a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Synthesis and Hydrogenation of Allyl Alcohols
Research led by Funabiki et al. (2010) discusses the synthesis of various allyl alcohols, including compounds like 4,4,4-trifluoro-3-(morpholin-4-yl)butan-1-ol, using trifluoroacetaldehyde ethyl hemiacetal and enamines. These allyl alcohols serve as intermediates in the preparation of β-trifluoromethylated aldol products, highlighting their importance in organic synthesis (Funabiki et al., 2010).
NIR-Luminescence of Ytterbium(III) Complexes
Martín‐Ramos et al. (2013) explored the synthesis and characterization of ytterbium(III) complexes using β-diketonate ligands, including 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione. The study assesses how chain length and fluorination impact NIR-luminescence, which is crucial for applications in optical amplifiers (Martín‐Ramos et al., 2013).
Synthesis Based on Diethyl (2-Morpholinoethyl)malonate
Mesropyan et al. (2010) conducted synthesis of various butan-4-olides using diethyl (2-morpholinoethyl) malonate, which is closely related to this compound. These synthesized compounds have potential applications in pharmaceuticals and fine chemicals (Mesropyan et al., 2010).
Ionic Liquid Solutions in Molecular Interactions
Nann et al. (2013) studied molecular interactions in solutions containing ionic liquids and 1-butanol. Although not directly focusing on this compound, the research offers insights into the behavior of similar compounds in ionic liquid environments, which can be relevant for chemical processing and solvent systems (Nann et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with it are H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4,4,4-trifluoro-3-morpholin-4-ylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)7(1-4-13)12-2-5-14-6-3-12/h7,13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZYEWBLDPEFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)
![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)



![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)
![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)

